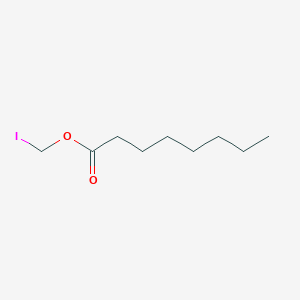
Iodomethyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodomethyl octanoate: is an organic compound with the molecular formula C9H17IO2 It is an ester derived from octanoic acid and iodomethane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iodomethyl octanoate can be synthesized through the esterification of octanoic acid with iodomethane. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Iodomethyl octanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form octanoic acid or its derivatives.
Oxidation Reactions: The compound can be oxidized to form octanoic acid or other oxidation products.
Reduction Reactions: Reduction of this compound can lead to the formation of octanol or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed:
Substitution: Octanoic acid or its esters.
Oxidation: Octanoic acid.
Reduction: Octanol.
Applications De Recherche Scientifique
Chemistry: Iodomethyl octanoate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives of octanoic acid. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the metabolism of fatty acids and their derivatives. It serves as a model compound to investigate the enzymatic processes involved in the breakdown and utilization of fatty acids.
Industry: this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain types of lubricants and surfactants.
Mécanisme D'action
The mechanism of action of iodomethyl octanoate involves its reactivity with nucleophiles and electrophiles. The iodine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. The ester functional group can undergo hydrolysis to release octanoic acid and methanol. The compound’s reactivity is influenced by the electronic and steric effects of the octanoate moiety.
Comparaison Avec Des Composés Similaires
Iodomethyl hexanoate: Similar in structure but with a shorter carbon chain.
Iodomethyl decanoate: Similar in structure but with a longer carbon chain.
Bromomethyl octanoate: Similar in structure but with a bromine atom instead of iodine.
Uniqueness: Iodomethyl octanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. The iodine atom’s larger size and lower electronegativity make it a better leaving group, facilitating various substitution reactions. Additionally, the octanoate moiety provides a balance between hydrophobicity and reactivity, making the compound versatile for different applications.
Propriétés
Numéro CAS |
111013-41-3 |
|---|---|
Formule moléculaire |
C9H17IO2 |
Poids moléculaire |
284.13 g/mol |
Nom IUPAC |
iodomethyl octanoate |
InChI |
InChI=1S/C9H17IO2/c1-2-3-4-5-6-7-9(11)12-8-10/h2-8H2,1H3 |
Clé InChI |
ZYUZNFLSNNYTHG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


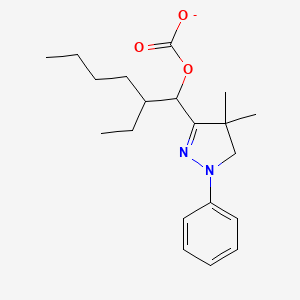
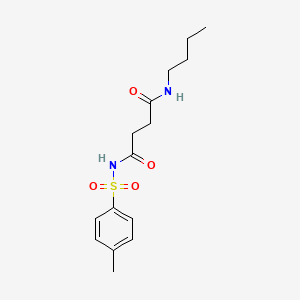
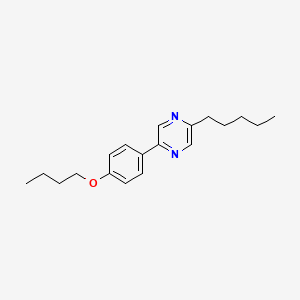
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
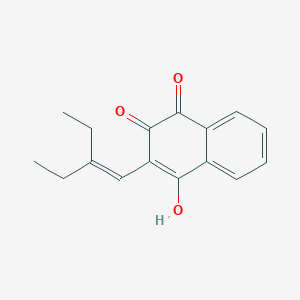
![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)
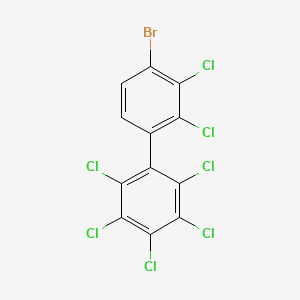
![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)

![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)

![N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine](/img/structure/B14319800.png)
![{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene](/img/structure/B14319807.png)
